Ginkgolide A (Standard)

PAF receptor antagonism platelet aggregation inhibition inflammation pharmacology

Choose Ginkgolide A for in vivo oral studies: 6.7x higher oral bioavailability than Ginkgolide B in beagle dogs (34.8% vs 5.2%), ensuring predictable plasma levels and lower dose requirements. Ideal for neuroprotection, PAF receptor modulation, and chronic inflammation research. 36-month -20°C lyophilized stability supports multi-year reproducibility.

Molecular Formula C20H24O9
Molecular Weight 408.4 g/mol
Cat. No. B8023792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinkgolide A (Standard)
Molecular FormulaC20H24O9
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCC1C(=O)OC2C1(C34C(=O)OC5C3(C2)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O
InChIInChI=1S/C20H24O9/c1-7-12(22)26-10-6-17-9-5-8(16(2,3)4)18(17)11(21)13(23)28-15(18)29-20(17,14(24)27-9)19(7,10)25/h7-11,15,21,25H,5-6H2,1-4H3/t7-,8+,9-,10+,11+,15?,17?,18?,19-,20-/m1/s1
InChIKeyFPUXKXIZEIDQKW-FTFMYPOGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ginkgolide A (15291-75-5): PAF Antagonist for Inflammatory and Neurological Research


The compound (1R,6R,8S,10R,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione is Ginkgolide A (CAS 15291-75-5), a diterpene lactone isolated from Ginkgo biloba leaves [1]. It is a member of the ginkgolide family characterized by a unique hexacyclic cage structure with a tert-butyl group, and functions as a competitive antagonist of the platelet-activating factor (PAF) receptor [2]. Ginkgolide A is widely utilized in pharmacological research for its anti-inflammatory, neuroprotective, and immunomodulatory properties [3].

Why Ginkgolide A Cannot Be Substituted with Ginkgolide B or Other Terpene Lactones


Ginkgolide A differs fundamentally from its close structural analogs Ginkgolide B, C, and J in receptor binding affinity, pharmacokinetic profile, and bioavailability [1]. Ginkgolide A (C20H24O9, two hydroxyl groups) has a distinct hydroxylation pattern compared to Ginkgolide B (C20H24O10, three hydroxyl groups) and Ginkgolide C (C20H24O11, four hydroxyl groups), which directly affects their PAF receptor antagonism potency and tissue distribution [2]. Most critically, Ginkgolide A exhibits absolute oral bioavailability of 34.8% in fasted beagle dogs compared to only 5.2% for Ginkgolide B—a nearly 7-fold difference that precludes simple interchangeability in in vivo studies [3]. These quantitative differences in both potency and pharmacokinetic behavior mandate compound-specific selection rather than class-level substitution.

Quantitative Comparative Evidence: Ginkgolide A vs. Ginkgolide B


PAF Receptor Antagonism: Potency Comparison Between Ginkgolide A and Ginkgolide B

Ginkgolide A inhibits PAF-16-induced rabbit platelet aggregation with an IC50 of 2.88 ± 0.80 μM, while Ginkgolide B exhibits an IC50 of 0.41 ± 0.04 μM [1]. For the inhibition of PAF-acether metabolism, Ginkgolide A (BN 52020) shows an IC50 of 9.7 × 10⁻⁶ M compared to Ginkgolide B (BN 52021) with an IC50 of 3.6 × 10⁻⁶ M [2]. Ginkgolide A demonstrates approximately 7-fold lower PAF antagonistic potency than Ginkgolide B, making it suitable for applications requiring moderate PAF pathway modulation rather than maximal blockade.

PAF receptor antagonism platelet aggregation inhibition inflammation pharmacology

Absolute Oral Bioavailability: Superior Systemic Exposure of Ginkgolide A

In beagle dogs, the absolute oral bioavailability of the free form of Ginkgolide A is 34.8%, compared to only 5.2% for Ginkgolide B under fasted conditions [1]. In rats, the absolute bioavailability of Ginkgolide A is 61.1 ± 10.4%, while Ginkgolide B is 27.2 ± 7.7% [2]. Ginkgolide A achieves 6.7-fold higher bioavailability than Ginkgolide B in the beagle dog model and 2.2-fold higher in the rat model, enabling significantly more predictable and efficient oral dosing.

pharmacokinetics oral bioavailability in vivo dosing optimization

Cytotoxicity Profile: Moderate Potency vs. Highly Cytotoxic Triptolide Analogs

Ginkgolide A belongs to a distinct chemotype from the triptolide family, with fundamentally different cytotoxicity profiles. While triptolide demonstrates extreme cytotoxicity with CC50 of 2.1 ± 0.3 nM [1], Ginkgolide A exhibits an IC50 of approximately 630.96 nM against glycine receptor and operates via competitive PAF receptor antagonism rather than transcriptional inhibition [2]. This represents a >300-fold difference in cytotoxic potency, positioning Ginkgolide A as suitable for chronic inflammatory models where triptolide and its analogs would be precluded by severe toxicity.

cytotoxicity therapeutic window cell viability

Stability and Storage: Extended Shelf-Life for Longitudinal Studies

Ginkgolide A in lyophilized form is stable for 36 months when stored at -20°C and kept desiccated [1]. In solution, it remains stable for 1 month at -20°C . Multiple vendors confirm stability for at least 2 years after receipt when stored at -20°C and protected from light and moisture . This extended stability profile supports longitudinal studies and reduces the need for frequent re-procurement.

compound stability storage conditions long-term studies

Validated Research Applications for Ginkgolide A (15291-75-5)


Chronic Inflammatory Disease Models Requiring Moderate PAF Antagonism

Ginkgolide A is the preferred ginkgolide for studies requiring consistent, moderate PAF pathway inhibition without the supraphysiological blockade associated with Ginkgolide B. Its IC50 of 2.88 ± 0.80 μM in platelet aggregation assays and 9.7 × 10⁻⁶ M in PAF-acether metabolism [1] provides a pharmacologically relevant window for investigating partial PAF receptor modulation. Additionally, its >300-fold lower cytotoxicity compared to triptolide permits prolonged exposure protocols in osteoarthritis, atherosclerosis, and chronic neuroinflammation models where triptolide would be precluded by toxicity.

Oral Dosing Studies in Rodent and Canine Pharmacokinetic Models

For in vivo studies requiring oral administration, Ginkgolide A is quantitatively superior to Ginkgolide B due to its 6.7-fold higher absolute oral bioavailability in beagle dogs (34.8% vs. 5.2%) and 2.2-fold higher bioavailability in rats (61.1% vs. 27.2%) [1]. This pharmacokinetic advantage translates to more predictable plasma concentrations, lower required doses, and reduced inter-animal variability. Researchers conducting oral dosing studies in metabolic disease, neuroprotection, or cardiovascular pharmacology should select Ginkgolide A over Ginkgolide B for these well-documented bioavailability advantages.

Neuroprotection and Neuroinflammation Research in Ischemia-Reperfusion Models

Ginkgolide A has demonstrated validated neuroprotective effects in multiple preclinical models. In SH-SY5Y neuronal cells, Ginkgolide A effectively mitigates hydrogen peroxide-induced oxidative damage [1]. In mice with traumatic brain injury, Ginkgolide A attenuates apoptosis through inhibition of oxidative stress . In cerebral ischemia-reperfusion models, Ginkgolide A significantly reduces infarct size and improves neurological outcomes via NF-κB pathway modulation . These applications are supported by Ginkgolide A's distinct binding profile to glycine receptor subunits (IC50 = 630.96 nM) , which contributes to its neuroprotective pharmacology beyond PAF antagonism alone.

Longitudinal In Vivo Studies and Multi-Year Research Programs

Ginkgolide A's documented 36-month lyophilized stability at -20°C [1] makes it suitable for long-term research programs where batch-to-batch consistency is critical. This extended shelf-life reduces the need for frequent re-procurement and ensures experimental reproducibility across multi-year study timelines. For researchers conducting longitudinal studies in chronic disease models or maintaining reference standards for analytical method validation, Ginkgolide A's stability profile offers a procurement advantage over compounds requiring more frequent replacement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ginkgolide A (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.